molecular formula C27H26N2O2S B297963 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Cat. No. B297963
M. Wt: 442.6 g/mol
InChI Key: APVAUAKEHDSZPH-UYJNXHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one, also known as EMTEC, is a thiazolidinone derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its ability to modulate various biological pathways and its potential applications in treating a range of diseases.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the modulation of various biological pathways. 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. Additionally, 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can reduce the production of inflammatory cytokines and increase the production of antioxidant enzymes. In vivo studies have demonstrated that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress in animal models of disease. Additionally, 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a suitable candidate for further studies. Additionally, its potential therapeutic applications make it an attractive target for drug development. However, there are also limitations to using 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be developed as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one. One area of interest is its potential applications in treating cancer. Further studies are needed to determine its efficacy and safety in animal models of cancer, as well as its potential for combination therapy with other anticancer agents. Another area of interest is its potential applications in treating inflammation and oxidative stress. 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one may have applications in treating a range of inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and molecular targets, which may lead to the development of more specific and effective drugs.

Synthesis Methods

The synthesis of 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one involves the reaction of 4-ethylaniline with 3-methylbenzaldehyde in the presence of acetic acid to form the corresponding Schiff base. This Schiff base is then reacted with 4-(3-methylbenzyloxy)benzaldehyde and thioglycolic acid to yield the final product. The synthesis of 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been optimized to yield high purity and high yield, making it a suitable candidate for further studies.

Scientific Research Applications

2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one has been extensively studied for its potential applications in treating various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. In vitro studies have demonstrated that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress in animal models of disease. These findings suggest that 2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one may have potential therapeutic applications in treating cancer, inflammation, and other diseases.

properties

Product Name

2-[(4-Ethylphenyl)imino]-3-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Molecular Formula

C27H26N2O2S

Molecular Weight

442.6 g/mol

IUPAC Name

(5E)-2-(4-ethylphenyl)imino-3-methyl-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26N2O2S/c1-4-20-8-12-23(13-9-20)28-27-29(3)26(30)25(32-27)17-21-10-14-24(15-11-21)31-18-22-7-5-6-19(2)16-22/h5-17H,4,18H2,1-3H3/b25-17+,28-27?

InChI Key

APVAUAKEHDSZPH-UYJNXHFOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)C

Origin of Product

United States

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